
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a decyloxy group and an acetylphenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester typically involves the esterification of 4-(decyloxy)benzoic acid with 4-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products:
Hydrolysis: 4-(decyloxy)benzoic acid and 4-acetylphenol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It may also serve as a model compound for investigating the interactions between esters and biological macromolecules .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester primarily involves its interaction with enzymes or chemical reagents that target ester bonds. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
Comparación Con Compuestos Similares
Benzoic acid, 4-(acetyloxy)-: This compound has a similar ester structure but lacks the decyloxy group, making it less hydrophobic.
Benzoic acid, 4-(decyloxy)-: This compound lacks the acetylphenyl ester group, resulting in different chemical reactivity and applications.
Uniqueness: Benzoic acid, 4-(decyloxy)-, 4-acetylphenyl ester is unique due to the presence of both the decyloxy and acetylphenyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
55097-88-6 |
|---|---|
Fórmula molecular |
C25H32O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(4-acetylphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C25H32O4/c1-3-4-5-6-7-8-9-10-19-28-23-15-13-22(14-16-23)25(27)29-24-17-11-21(12-18-24)20(2)26/h11-18H,3-10,19H2,1-2H3 |
Clave InChI |
ZWWIRWVYCOKXLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


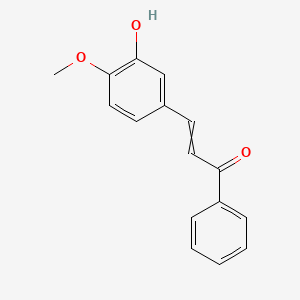

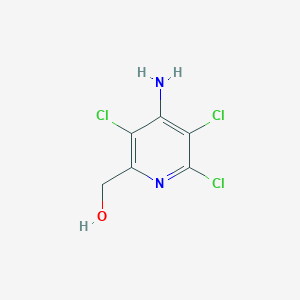


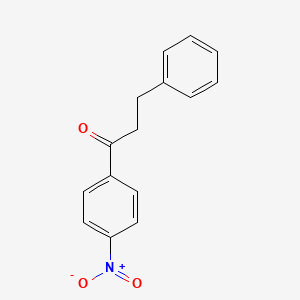
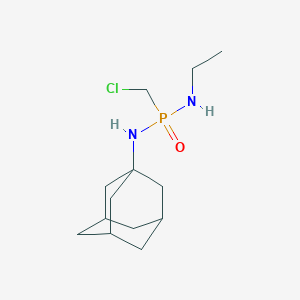
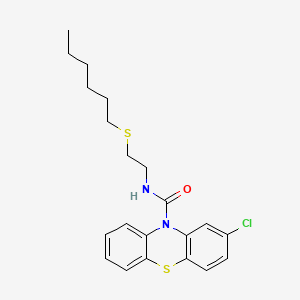
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
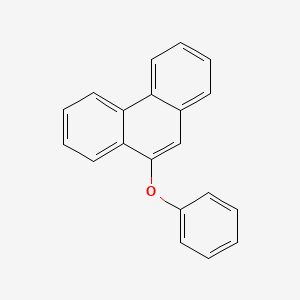
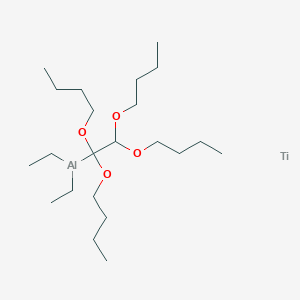
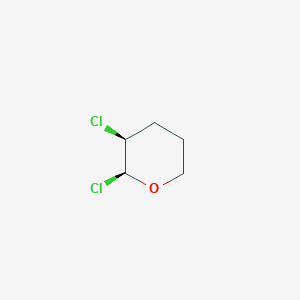
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
